

# Unveiling Pterocarpadiol D: A Spectroscopic and Methodological Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the spectroscopic data for **Pterocarpadiol D**, a rare 6a,11b-dihydroxypterocarpan. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols utilized for its isolation and characterization. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and analytical sciences.

## **Core Spectroscopic Data of Pterocarpadiol D**

**Pterocarpadiol D** was isolated from the twigs and leaves of Derris robusta. Its structure was elucidated through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional NMR techniques.[1]

#### **Mass Spectrometry Data**

High-resolution mass spectrometry established the molecular formula of **Pterocarpadiol D** as  $C_{16}H_{16}O_{6}$ .[1] The positive-ion HRESIMS spectrum showed a sodium adduct ion [M+Na]<sup>+</sup> at an m/z of 327.0819 (calculated for  $C_{16}H_{16}O_{6}Na$ , 327.0839).[1]



Parameter	Value
Molecular Formula	C16H16O6
Ionization Mode	HRESIMS (pos.)
Measured m/z [M+Na]+	327.0819
Calculated m/z [M+Na]+	327.0839

# **Nuclear Magnetic Resonance (NMR) Data**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra for **Pterocarpadiol D** were recorded in deuterated methanol (CD<sub>3</sub>OD). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

<sup>1</sup>H NMR Spectroscopic Data (CD<sub>3</sub>OD)[1]

Position	δ (ppm)	Multiplicity	J (Hz)
1β	2.68	td	13.9, 4.0
1α	2.03	ddd	13.9, 4.5, 2.5
2α	2.68	td	13.9, 4.0
4	5.22	S	
6α	4.49	d	10.0
6β	4.28	d	10.0
7	7.25	d	8.5
8	6.55	dd	8.5, 2.4
10	6.29	d	2.4
11a	4.44	S	
9-OCH₃	3.74	S	

<sup>&</sup>lt;sup>13</sup>C NMR Spectroscopic Data (CD<sub>3</sub>OD)[1]



Position	δ (ppm)	Туре
1	31.2	CH <sub>2</sub>
2	40.5	CH <sub>2</sub>
3	118.0	С
4	95.0	СН
4a	158.0	С
6	70.0	CH <sub>2</sub>
6a	78.1	С
6b	114.5	С
7	130.5	СН
8	107.5	СН
9	164.1	С
10	102.5	СН
10a	160.0	С
11a	91.5	СН
11b	78.1	С
9-OCH₃	56.0	СНз

# **Experimental Protocols**

The isolation and elucidation of **Pterocarpadiol D** involved a multi-step process, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis.

#### **Extraction and Isolation**

The air-dried and powdered twigs and leaves of Derris robusta were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure



to yield a crude residue. This crude extract was then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to afford the pure compound.[1]

## **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H, <sup>13</sup>C, and 2D NMR (COSY, HMBC, HSQC) spectra were recorded on a Bruker spectrometer. The chemical shifts were referenced to the residual solvent signals of CD<sub>3</sub>OD.
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained on a mass spectrometer in positive ion mode.[1]

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Pterocarpadiol D**.



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Caption: Workflow for the isolation and structural elucidation of **Pterocarpadiol D**.

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#### References

- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta PMC [pmc.ncbi.nlm.nih.gov]
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